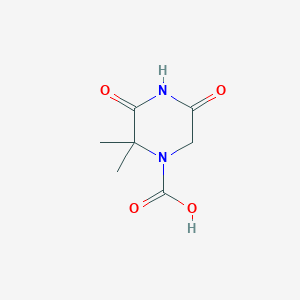![molecular formula C14H12F2OSn B14182365 Bis[(4-fluorophenyl)methyl]stannanone CAS No. 845659-63-4](/img/structure/B14182365.png)
Bis[(4-fluorophenyl)methyl]stannanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-fluorophenyl)methyl]stannanone is a chemical compound that features a tin (Sn) atom bonded to two (4-fluorophenyl)methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-fluorophenyl)methyl]stannanone typically involves the reaction of (4-fluorophenyl)methyl chloride with a tin-based reagent under controlled conditions. One common method involves the use of a Grignard reagent, such as (4-fluorophenyl)methylmagnesium bromide, which reacts with tin tetrachloride to form the desired stannanone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis[(4-fluorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the stannanone to lower oxidation states of tin.
Substitution: The (4-fluorophenyl)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds .
Scientific Research Applications
Bis[(4-fluorophenyl)methyl]stannanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or in diagnostic applications.
Mechanism of Action
The mechanism by which Bis[(4-fluorophenyl)methyl]stannanone exerts its effects involves interactions with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and stability. These interactions can affect biological pathways, making the compound of interest for medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)methanone
- Bis(4-fluorophenyl)methanol
- Bis(4-fluorophenyl)methyl piperazine
Uniqueness
Bis[(4-fluorophenyl)methyl]stannanone is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
845659-63-4 |
|---|---|
Molecular Formula |
C14H12F2OSn |
Molecular Weight |
352.95 g/mol |
IUPAC Name |
bis[(4-fluorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6F.O.Sn/c2*1-6-2-4-7(8)5-3-6;;/h2*2-5H,1H2;; |
InChI Key |
OINUKNSOGDTLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Sn](=O)CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


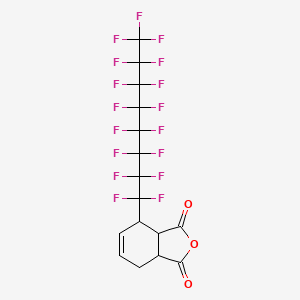

![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
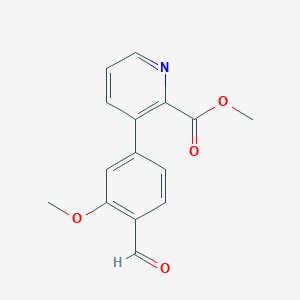
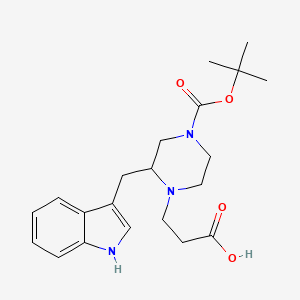
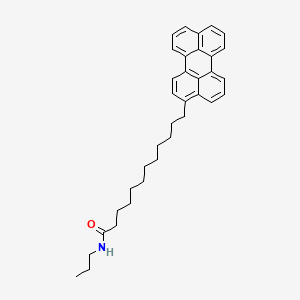
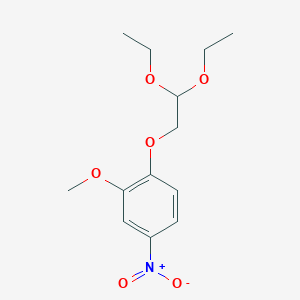

![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)
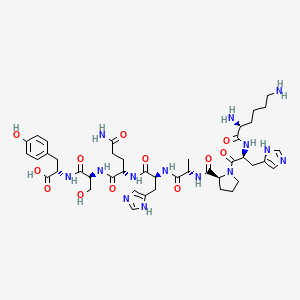
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)

![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)
